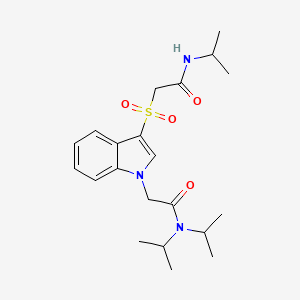
N,N-diisopropyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisopropyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H31N3O4S and its molecular weight is 421.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-Diisopropyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, identified by its CAS number 894004-80-9, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H31N3O4S |
| Molecular Weight | 421.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. One notable target is Indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a critical role in tryptophan metabolism and immune response modulation. Inhibition of IDO can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T cell proliferation and function .
In Vitro Studies
Research indicates that derivatives related to this compound show promising inhibitory effects on IDO. For instance, phenyl benzenesulfonyl hydrazides have been identified as potent inhibitors of IDO in vitro, leading to increased tryptophan levels and enhanced immune responses .
Case Studies and Experimental Data
A study focusing on the optimization of compounds similar to this compound demonstrated that certain modifications could enhance both potency and pharmacokinetic profiles. For example, a modified compound exhibited 59% oral bioavailability and significantly delayed tumor growth in murine models without causing weight loss .
Comparative Analysis
To better understand the efficacy of this compound compared to other compounds, a comparative analysis was performed on various inhibitors targeting IDO.
| Compound Name | IDO Inhibition (%) | Oral Bioavailability (%) | Tumor Growth Delay (%) |
|---|---|---|---|
| N,N-Diisopropyl Compound | TBD | TBD | TBD |
| Phenyl Benzenesulfonyl Hydrazide | 73 | 59 | Significant |
| Modified Indole Derivative | TBD | TBD | TBD |
Propiedades
IUPAC Name |
2-[3-[2-oxo-2-(propan-2-ylamino)ethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-14(2)22-20(25)13-29(27,28)19-11-23(18-10-8-7-9-17(18)19)12-21(26)24(15(3)4)16(5)6/h7-11,14-16H,12-13H2,1-6H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTYOFDWWUSZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














